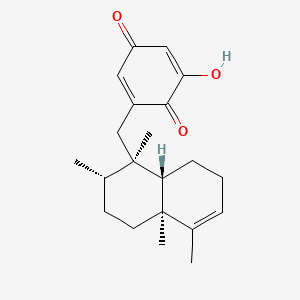
Avarone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avarone A is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant interest due to its diverse biological activities, including insulin-sensitizing and mimetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Avarone A can be synthesized from its precursor, avarol, through an oxidation reaction. The oxidation of avarol to this compound typically involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants in an organic solvent .
Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction and purification steps to isolate avarol, which is then subjected to oxidation under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Avarone A undergoes various chemical reactions, including:
Oxidation: Conversion of avarol to this compound.
Reduction: Reduction of this compound back to avarol.
Substitution: Nucleophilic addition of thiols or p-chloroaniline to this compound to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiols or p-chloroaniline in ethanol-water mixture.
Major Products Formed:
Oxidation: this compound.
Reduction: Avarol.
Substitution: Various alkylthio and p-chlorophenyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Avarone A exerts its effects through multiple mechanisms:
Insulin-Sensitizing and Mimetic Activity: this compound inhibits protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby improving insulin sensitivity.
Antiparasitic Activity: The antiparasitic effects of this compound are believed to be mediated by the formation of a toxic semiquinone radical species, which disrupts the cellular processes of parasites.
Vergleich Mit ähnlichen Verbindungen
Avarone A is unique among sesquiterpene quinones due to its dual targeting of PTP1B and AKR1B1, making it a promising multitarget drug for diabetes . Similar compounds include:
Thiazinoquinone Derivatives: Semisynthetic derivatives of this compound with enhanced antiparasitic properties.
4′-Leucine-Avarone: A derivative synthesized from avarol, showing increased specificity towards certain cancer cell lines.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
130203-67-7 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
InChI-Schlüssel |
RQEBMLJSOUMSIH-FEHMIHBQSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


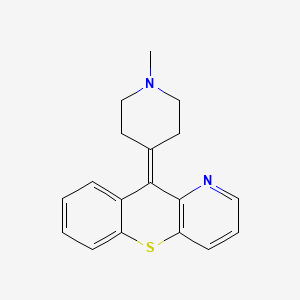

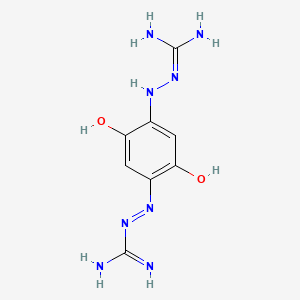

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
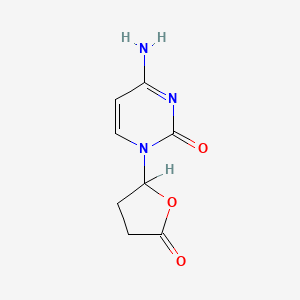
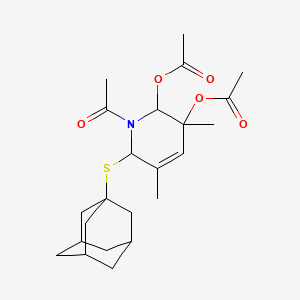

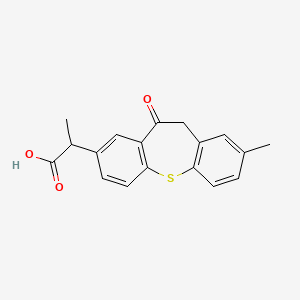

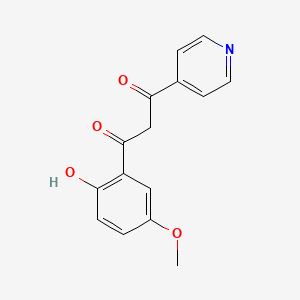

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
